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molecular formula C9H6IN B082116 6-Iodoquinoline CAS No. 13327-31-6

6-Iodoquinoline

Cat. No. B082116
M. Wt: 255.05 g/mol
InChI Key: WKTASELJZCIVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497368B2

Procedure details

Sodium iodide (4.32 g, 28.8 mmol), copper (I) iodide (137 mg, 0.72 mmol), 6-bromo-quinoline (3 g, 14.4 mmol), N,N′-dimethyl-cyclohexane (0.227 ml, 1.44 mmol) and dioxane were charged in microwave tube (25 mL). The tube was flushed with nitrogen for 10 min and sealed with a Teflon septum. The reaction mixture was stirred at 110° C. for 15 hours. Then the suspension was allowed to cooled to rt, poured into ice-water and extracted with DCM. The crude was purified by silica gel column to give 6-iodo-quinoline as a little green solid (3.5 g, 92%).
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethyl-cyclohexane
Quantity
0.227 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
137 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].Br[C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][CH:8]=[CH:7]2>[Cu]I.O1CCOCC1>[I:1][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][CH:8]=[CH:7]2 |f:0.1|

Inputs

Step One
Name
Quantity
4.32 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C2C=CC=NC2=CC1
Name
N,N′-dimethyl-cyclohexane
Quantity
0.227 mL
Type
reactant
Smiles
Name
copper (I) iodide
Quantity
137 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 110° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was flushed with nitrogen for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
sealed with a Teflon septum
TEMPERATURE
Type
TEMPERATURE
Details
to cooled to rt
ADDITION
Type
ADDITION
Details
poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel column

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
IC=1C=C2C=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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